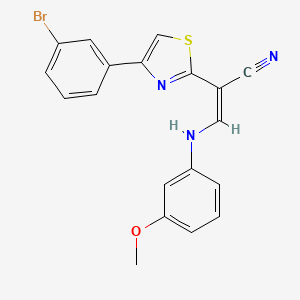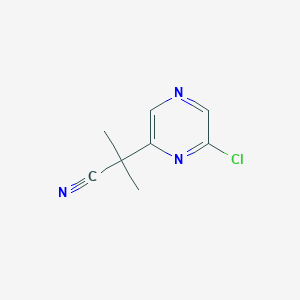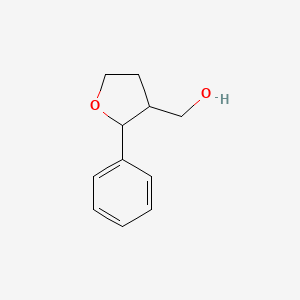![molecular formula C9H10O B2756496 Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one CAS No. 61286-88-2](/img/structure/B2756496.png)
Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[bicyclo[320]hept-2-ene-4,1’-cyclopropane]-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[320]hept-2-ene core fused with a cyclopropane ring at the 4,1’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one typically involves the cycloisomerization of suitable precursors. One common method includes the transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as platinum(II) or gold(I) . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .
Industrial Production Methods
Industrial production of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one may involve large-scale cycloisomerization processes, utilizing robust and efficient catalysts to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.
化学反応の分析
Types of Reactions
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol.
Major Products
科学的研究の応用
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Spiro[bicyclo[3.2.0]hept-2-ene-6,2’-[1,3]dioxolane]
- Spiro[bicyclo[2.2.1]hept-2-ene-7,1’-cyclopropane]
- Bicyclo[4.1.0]hept-2-en-6-one
Uniqueness
Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and binding characteristics can be leveraged.
特性
IUPAC Name |
spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-7-5-6-1-2-9(3-4-9)8(6)7/h1-2,6,8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZIBWHRSQRRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C=CC3C2C(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
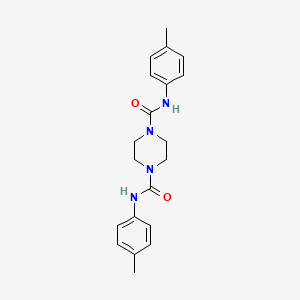
![4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2756415.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)

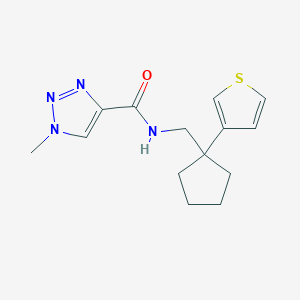
![methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2756425.png)
